(R)-1-((S)-2,4-diaminobutanamido)pentylboronic acid
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Overview
Description
Dab-boro-Nle is a selective and potent DPP7 inhibitor with a DPP7 IC50 value of 480 pM.
Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-1-((S)-2,4-diaminobutanamido)pentylboronic acid, a type of α,β-diamino acid, plays a significant role in biological contexts. These compounds are found as natural products or as parts of complex molecules, possessing notable biological properties. They serve as building blocks for new molecule synthesis or as replacements for native amino acids in peptides, modulating biological behavior. The simplest compound in this family, 2,3-diaminopropionic acid, has applications in environmentally safe hydrogen production for fuel cells and as a CO2 carrier in gel membranes. It's also used in food chemistry as a polyphenol oxidase inhibitor, preventing fruit and vegetable browning, and enhancing Maillard browning. The structural complexity of α,β-diamino acids, with their vicinal chiral centers, poses a challenge in synthesizing enantiopure materials (Viso et al., 2011).
Asymmetric Synthesis Routes
Asymmetric synthesis of α,β-diamino acids, including 2,3-diaminobutanoic acids, is crucial due to their presence in antibiotics, antifungal dipeptides, and other biologically active compounds. These acids form key elements in peptide antibiotics and toxins. Synthesis methods vary, with some using threonine or allo-threonine as starting materials and others employing different strategies like the Sharpless asymmetric aminohydroxylation reaction. The synthesis approach often depends on the desired isomer, with different methods yielding specific stereoisomers (Han et al., 1998).
Stereospecificity in Biological Contexts
The stereospecificity of 2,4-diaminobutyric acid is significant in its biological applications. For example, the S(+) stereoisomer is more potent than the R(—) stereoisomer as an inhibitor of sodium-dependent uptake of GABA in rat brain slices. Understanding this stereospecificity is crucial in determining the biological and therapeutic potential of these compounds (Johnston & Twitchin, 1977).
Functionalization and Conductivity Applications
Functionalization of graphene oxide with 2,4-diamino benzene sulfonic acid, a related compound, demonstrates its potential in creating highly conductive and water-dispersible graphene derivatives. These derivatives are applicable in graphene-based flexible and printed electronics, showcasing the diverse applications of diamino acids in material science (Belessi et al., 2018).
Neurotoxicity in Cyanobacteria
2,4-diaminobutanoic acid, found in cyanobacteria, is a neurotoxin with significant implications for environmental and health studies. Its biosynthetic pathways in cyanobacteria are a subject of research, emphasizing the importance of understanding these compounds in broader ecological and health contexts (Nunn & Codd, 2017).
Properties
Molecular Formula |
C9H22BN3O3 |
---|---|
Molecular Weight |
231.1 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-2,4-diaminobutanoyl]amino]pentyl]boronic acid |
InChI |
InChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
JAXKDVVQQUKJKR-YUMQZZPRSA-N |
Isomeric SMILES |
B([C@H](CCCC)NC(=O)[C@H](CCN)N)(O)O |
SMILES |
CCCC[C@@H](B(O)O)NC([C@@H](N)CCN)=O |
Canonical SMILES |
B(C(CCCC)NC(=O)C(CCN)N)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dab-boro-Nle; DabboroNle; Dab boro Nle |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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